SJ6986

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

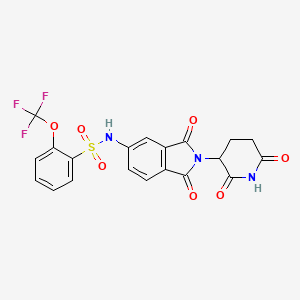

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3O7S/c21-20(22,23)33-14-3-1-2-4-15(14)34(31,32)25-10-5-6-11-12(9-10)19(30)26(18(11)29)13-7-8-16(27)24-17(13)28/h1-6,9,13,25H,7-8H2,(H,24,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAFYSIKAVFVPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of GSPT1/2 Degradation by SJ6986: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ6986 is a novel, orally bioavailable small-molecule molecular glue that induces the degradation of the translation termination factors GSPT1 (G1 to S phase transition 1) and GSPT2. By redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase, this compound marks GSPT1/2 for proteasomal degradation, leading to potent cytotoxic effects in various cancer models, particularly acute lymphoblastic leukemia (ALL). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its downstream cellular consequences, and detailed protocols for key experimental validations.

Introduction

Targeted protein degradation has emerged as a promising therapeutic strategy, offering the potential to address previously "undruggable" targets. Molecular glues are small molecules that induce an interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation. This compound, a thalidomide analog, has been identified as a potent and selective degrader of GSPT1 and GSPT2.[1][2] GSPT1, also known as eukaryotic release factor 3a (eRF3a), plays a critical role in the termination of protein synthesis.[2] Its degradation by this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, highlighting its therapeutic potential.[3][4] This document serves as a technical resource for researchers investigating the function and application of this compound-mediated GSPT1/2 degradation.

Mechanism of Action of this compound

This compound functions as a molecular glue that modulates the activity of the CRL4-CRBN E3 ubiquitin ligase complex. The proposed mechanism involves the following key steps:

-

Binding to CRBN: this compound binds to the substrate receptor Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][5]

-

Ternary Complex Formation: The binding of this compound to CRBN creates a neomorphic surface that facilitates the recruitment of GSPT1/2, forming a ternary complex (this compound-CRBN-GSPT1/2).[6]

-

Ubiquitination: Within the ternary complex, GSPT1/2 is brought into close proximity to the E2 ubiquitin-conjugating enzyme, leading to its polyubiquitination.

-

Proteasomal Degradation: The polyubiquitinated GSPT1/2 is then recognized and degraded by the 26S proteasome.[7]

This CRBN-dependent degradation of GSPT1/2 is highly selective, with minimal off-target effects on other proteins, including the classical immunomodulatory drug (IMiD) neosubstrates like IKZF1 and IKZF3 at early time points.[8][9]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Protocols for CRISPR-Cas9 Screening in Lymphoma Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OUH - Protocols [ous-research.no]

- 9. researchgate.net [researchgate.net]

SJ6986: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of SJ6986, a novel, orally bioavailable molecular glue degrader. This compound selectively targets the translation termination factors GSPT1 and GSPT2 for proteasomal degradation, demonstrating potent anti-tumor activity in various preclinical cancer models, particularly in acute lymphoblastic leukemia (ALL) and diffuse large B-cell lymphoma (DLBCL).

Discovery and Development History

This compound was identified by researchers at St. Jude Children's Research Hospital as part of a phenotypic screening campaign.[1][2] A large, diverse library of thalidomide analogues was screened against a panel of patient-derived leukemia and medulloblastoma cell lines to uncover novel compounds with anti-cancer activity.[3][4] This effort led to the discovery of this compound (also referred to as compound 6 in initial publications) as a potent and selective degrader of GSPT1 and GSPT2.[1][3][4]

The development of this compound is currently in the preclinical phase.[1] Extensive in vitro and in vivo studies have characterized its efficacy, mechanism of action, and pharmacokinetic properties, positioning it as a promising candidate for clinical development.[5][6]

Mechanism of Action

This compound functions as a "molecular glue," a small molecule that induces an interaction between an E3 ubiquitin ligase and a target protein not normally recognized by the ligase.[5][7] Specifically, this compound binds to the cereblon (CRBN) E3 ubiquitin ligase, a component of the CRL4^CRBN^ complex.[5][8] This binding alters the substrate specificity of CRBN, prompting it to recognize, ubiquitinate, and target the proteins GSPT1 and GSPT2 for degradation by the proteasome.[5][7]

The degradation of GSPT1, a key translation termination factor, triggers downstream cellular effects, including the induction of apoptosis (programmed cell death) and perturbation of the cell cycle.[1][5][9] In some cancer types, such as DLBCL, treatment with this compound has been shown to significantly trigger endoplasmic reticulum (ER) stress, which contributes to its apoptotic effects.[1] A key feature of this compound is its high selectivity for GSPT1/2 over classical immunomodulatory drug (IMiD) neosubstrates like IKZF1 and IKZF3.[3][4][7]

Signaling Pathway Diagram

The diagram below illustrates the molecular mechanism of action for this compound.

Quantitative Data Summary

The preclinical evaluation of this compound has generated significant quantitative data regarding its potency, efficacy, and pharmacokinetic profile.

In Vitro Potency and Efficacy

| Parameter | Cell Line | Value | Reference |

| DC50 (GSPT1) | MV4-11 | 9.7 nM | [4] |

| Dmax (GSPT1) | MV4-11 | 90% at 100 nM | [4] |

| Cytotoxicity | Leukemia Panel | Similar to CC-90009 | [5][6][9] |

-

DC50 : Half-maximal degradation concentration.

-

Dmax : Maximum degradation.

In Vivo Pharmacokinetics (Mouse)

| Parameter | Dose | Value | Reference |

| Administration | Oral | N/A | [7] |

| Peak Plasma Conc. (Tmax) | 10 mg/kg | 0.25 hours | [7] |

| Oral Bioavailability | 10 mg/kg | 84% | [7] |

| Plasma Concentration | 1 & 3 mg/kg | >1 µM for 24 hours | [10] |

| Microsomal Stability | N/A | Stable (Mouse & Human) | [7] |

In Vivo Efficacy

| Model | Finding | Reference |

| ALL Xenografts | Superior efficacy vs. CC-90009 | [5][6][10] |

| PDX Models (ALL) | Dose-dependent GSPT1 degradation | [2][10] |

| DLBCL Xenografts | Inhibition of tumor growth | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the core experimental protocols used in the evaluation of this compound.

Cell Viability and Proliferation Assays

To determine the cytotoxic effects of this compound, cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.[1]

-

Cell Plating: DLBCL or other leukemia cells were seeded into 96-well plates.

-

Compound Treatment: Cells were treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates were incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: CCK-8 reagent was added to each well.

-

Measurement: The absorbance was measured at 450 nm using a microplate reader to determine the number of viable cells.

Apoptosis Detection by Flow Cytometry

The induction of apoptosis was quantified using Annexin V and 7-Aminoactinomycin D (7AAD) staining followed by flow cytometry analysis.[1][5]

-

Cell Treatment: Cells (e.g., REH, MHH-CALL-4) were treated with this compound for defined time points (e.g., 24, 48 hours).[5]

-

Cell Harvesting: Cells were collected, washed with cold PBS.

-

Staining: Cells were resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and 7AAD according to the manufacturer's protocol.

-

Flow Cytometry: Stained cells were analyzed on a flow cytometer. Early apoptotic cells (Annexin V+/7AAD-), late apoptotic/necrotic cells (Annexin V+/7AAD+), and live cells (Annexin V-/7AAD-) were quantified.

Immunoblotting (Western Blot)

To confirm the degradation of target proteins, immunoblotting was performed.[1][4]

-

Protein Extraction: Cells treated with this compound were lysed to extract total protein.

-

Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking & Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against GSPT1, GSPT2, and a loading control (e.g., β-actin). This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Genome-Wide CRISPR/Cas9 Screening

To elucidate the genes and pathways mediating the response to this compound, a genome-wide CRISPR/Cas9 screen was conducted.[5]

-

Library Transduction: NALM-6 and REH acute lymphoblastic leukemia cells were transduced with a lentiviral Brunello library, targeting 19,114 genes.[5]

-

Selection: Transduced cells underwent puromycin selection for 7 days.

-

Treatment: The cell population was then treated with either this compound or a vehicle control.

-

Genomic DNA Extraction: Genomic DNA was extracted from cells at baseline and after treatment.

-

Sequencing & Analysis: Guide RNA sequences were amplified by PCR and analyzed by next-generation sequencing. Gene enrichment or depletion in the this compound-treated population compared to the control identified genes essential for the drug's mechanism of action, confirming the integral role of the CRL4^CRBN^ complex.[5][6][8]

Preclinical Development Workflow Diagram

The following diagram outlines the logical workflow of this compound's discovery and preclinical characterization.

References

- 1. SJ-6986 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. GSPT1/2 Degraders (SJ-20-0040) | St. Jude Research [stjude.org]

- 3. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

SJ6986: A Potent and Selective Chemical Probe for GSPT1/2 Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Within this landscape, "molecular glues" represent a class of small molecules that induce the degradation of specific proteins by redirecting the cell's natural ubiquitin-proteasome system. SJ6986 is a novel, orally bioavailable molecular glue that potently and selectively induces the degradation of the G1 to S phase transition 1 and 2 proteins (GSPT1 and GSPT2).[1][2] This technical guide provides a comprehensive overview of this compound as a chemical probe, detailing its mechanism of action, cellular effects, and the experimental protocols necessary to investigate its function.

Core Concepts: Mechanism of Action

This compound functions by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] It acts as a "molecular glue," inducing a novel protein-protein interaction between CRBN and the target proteins, GSPT1 and GSPT2.[3] This ternary complex formation leads to the polyubiquitination of GSPT1/2, marking them for subsequent degradation by the proteasome.[4] The degradation of GSPT1, a key translation termination factor, leads to ribosome stalling, activation of cellular stress responses, and ultimately, inhibition of protein synthesis and apoptosis.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a comparative overview of its potency and efficacy across various cancer cell lines.

Table 1: In Vitro Degradation and Anti-proliferative Potency of this compound

| Cell Line | Cancer Type | GSPT1 DC50 (nM) | Dmax (%) | EC50 (nM) | Citation |

| MV4-11 | Acute Myeloid Leukemia | 9.7 (4h), 2.1 (24h) | >90% | 1.5 | [7][8] |

| MHH-CALL-4 | B-cell Acute Lymphoblastic Leukemia | - | - | 0.4 | [7][8] |

| MB002 | Medulloblastoma | - | - | 726 | [8] |

| MB004 | Medulloblastoma | - | - | 336 | [8] |

| HD-MB03 | Medulloblastoma | - | - | 3583 | [8] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. EC50: Half-maximal effective concentration (for cell viability).

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dosing | Citation |

| Tmax | 0.25 h | 10 mg/kg (oral) | [2] |

| Oral Bioavailability (%F) | 84% | 10 mg/kg (oral) | [2] |

| t1/2 | 3.44 h | 3 mg/kg (IV) | [7] |

Tmax: Time to reach maximum plasma concentration. t1/2: Half-life.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the function of this compound.

Western Blotting for GSPT1/2 Degradation

This protocol is used to quantify the dose- and time-dependent degradation of GSPT1 and GSPT2 following this compound treatment.

Materials:

-

This compound

-

Cancer cell lines (e.g., MV4-11)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GSPT1, anti-GSPT2, anti-CRBN, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

Cell Viability Assay

This assay measures the cytotoxic effect of this compound on cancer cells.

Materials:

-

This compound

-

Cancer cell lines

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Compound Treatment: Treat cells with a serial dilution of this compound for a defined period (e.g., 72 hours).

-

Assay: Add the cell viability reagent according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.

In Vivo Xenograft Studies in Mice

This protocol evaluates the anti-tumor efficacy of this compound in a preclinical model.

Materials:

-

This compound

-

Immunocompromised mice (e.g., NSG mice)

-

Cancer cell lines for implantation

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size, randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at a predetermined dose and schedule.

-

Tumor Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., western blotting for GSPT1 degradation).

CRISPR-Cas9 Screening

This powerful technique can be used to identify genes that mediate sensitivity or resistance to this compound.[1]

Materials:

-

Cas9-expressing cancer cell line

-

Pooled sgRNA library (e.g., Brunello)[6]

-

Lentivirus production reagents

-

This compound

Procedure:

-

Lentiviral Library Production and Transduction: Produce lentivirus carrying the sgRNA library and transduce the Cas9-expressing cells at a low multiplicity of infection.

-

Selection: Select for transduced cells using an appropriate antibiotic.

-

This compound Treatment: Treat the cell population with this compound at a concentration that results in partial but not complete cell killing.

-

Genomic DNA Extraction and Sequencing: After a period of selection, harvest genomic DNA from the surviving cells. Amplify the sgRNA-encoding regions by PCR and perform next-generation sequencing.

-

Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the this compound-treated population compared to a control population. This will reveal genes whose loss confers resistance or sensitivity to the compound.

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Mechanism of this compound-induced GSPT1/2 degradation.

References

- 1. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. protocols.io [protocols.io]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of SJ6986

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties and oral bioavailability of SJ6986, a novel, potent, and selective degrader of G1 to S phase transition 1 (GSPT1) and GSPT2 proteins. This compound functions as a molecular glue, redirecting the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of GSPT1/2, leading to anticancer activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Pharmacokinetic and ADME Profile of this compound

This compound has demonstrated a favorable pharmacokinetic profile in preclinical studies, highlighting its potential as an orally administered therapeutic agent. The following tables summarize the key in vivo pharmacokinetic parameters in mice and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dosing Conditions | Animal Model | Reference |

| Oral Bioavailability (F) | 84% | 10 mg/kg, oral gavage | CD-1 Mice | [1][2] |

| Time to Max. Concentration (Tmax) | 0.25 hours | 10 mg/kg, oral gavage | CD-1 Mice | [1][2] |

| 2 hours | 1 and 3 mg/kg, oral gavage | NSG Mice | [3] | |

| Half-life (t1/2) | 3.4 hours | 3 mg/kg, intravenous (IV) | CD-1 Mice | [2] |

| Clearance (Cl) | 0.46 mL/min/kg | 3 mg/kg, intravenous (IV) | CD-1 Mice | |

| Volume of Distribution (Vd) | 0.15 L/kg | 3 mg/kg, intravenous (IV) | CD-1 Mice |

Table 2: In Vitro ADME Profile of this compound

| Parameter | Species | Value | Reference |

| Liver Microsomal Stability (t1/2) | Mouse | 4.7 hours | |

| Human | 5.7 hours | ||

| Intrinsic Clearance (Clint) | Mouse | 12 mL/min/kg | |

| Human | 4 mL/min/kg | ||

| Plasma Protein Binding | Mouse | 99.3% | [3] |

| Human | 99.1% |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in mice following oral and intravenous administration.

Animal Model: CD-1 or NSG mice.[2][3]

Protocol:

-

Animal Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week prior to the study.

-

Dosing:

-

Oral Administration: Administer this compound via oral gavage at doses of 1, 3, or 10 mg/kg.[1][3] The vehicle for administration is typically a formulation suitable for oral delivery, such as a suspension in 0.5% methylcellulose.

-

Intravenous Administration: Administer this compound via tail vein injection at a dose of 3 mg/kg.[2] The vehicle is typically a solution suitable for intravenous delivery, such as a solution in saline with a co-solvent like DMSO and/or PEG300.

-

-

Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is collected via a suitable method, such as retro-orbital bleeding or cardiac puncture, into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Tmax, Cmax, t1/2, Cl, Vd, and oral bioavailability (F) using non-compartmental analysis with software like Phoenix WinNonlin.

Western Blotting for GSPT1 Degradation

Objective: To assess the dose- and time-dependent degradation of GSPT1 protein in cancer cells treated with this compound.

Cell Lines: Leukemia cell lines such as MV4-11 or MHH-CALL-4.[1]

Protocol:

-

Cell Culture and Treatment: Culture cells in appropriate media and conditions. Seed cells at a suitable density and treat with varying concentrations of this compound (e.g., 0-10 µM) for different durations (e.g., 4 and 24 hours).[1]

-

Cell Lysis: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against GSPT1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the GSPT1 signal to a loading control (e.g., GAPDH or β-actin).

Global Proteomics Analysis

Objective: To identify the protein targets of this compound and assess its selectivity.

Protocol:

-

Sample Preparation: Treat cells (e.g., MHH-CALL-4) with this compound or a vehicle control for a specified time (e.g., 4 hours).[3] Harvest and lyse the cells.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

Peptide Labeling (Optional): For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT).

-

LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap). Separate peptides using a nano-flow liquid chromatography system.

-

Data Analysis: Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer. Identify and quantify proteins by searching the data against a protein database. Determine the proteins that are significantly downregulated upon this compound treatment.

Mandatory Visualizations

Signaling Pathway of this compound-mediated GSPT1/2 Degradation

Caption: Mechanism of this compound-induced degradation of GSPT1/2.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for the in vivo pharmacokinetic study of this compound.

Logical Relationship for CRBN-Dependency Assay

References

- 1. A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]

The Potent and Selective GSPT1/2 Degrader SJ6986: An In-Depth Technical Guide on its Cereblon E3 Ligase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SJ6986, a novel molecular glue that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This compound has emerged as a potent and selective degrader of the translation termination factors GSPT1 and GSPT2, demonstrating significant therapeutic potential, particularly in the context of acute lymphoblastic leukemia (ALL). This document details the mechanism of action of this compound, presents key quantitative data on its activity, outlines detailed experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

Targeted protein degradation has revolutionized therapeutic strategies by offering a novel modality to eliminate disease-causing proteins. Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a neosubstrate, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] this compound, a thalidomide analogue, is a recently identified molecular glue that selectively targets GSPT1 and GSPT2 for degradation by hijacking the CRL4CRBN E3 ligase complex.[3][4] The degradation of GSPT1/2 has been shown to induce apoptosis and perturb cell cycle progression in cancer cells, making this compound a promising candidate for anti-cancer therapy.[5][6]

Mechanism of Action

This compound functions by binding to the CRBN substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, promoting the recruitment of GSPT1 and GSPT2 as neosubstrates.[7] Once recruited, GSPT1/2 are polyubiquitinated by the E3 ligase complex and subsequently targeted for degradation by the 26S proteasome. The depletion of GSPT1, a key translation termination factor, leads to ribosome stalling and the activation of downstream stress responses, ultimately resulting in cancer cell death.[3]

References

- 1. support.nanotempertech.com [support.nanotempertech.com]

- 2. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. revvity.com [revvity.com]

- 5. This compound - MedChem Express [bioscience.co.uk]

- 6. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Selective Profile of SJ6986: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ6986 is a potent and selective orally bioavailable molecular glue degrader that targets the translation termination factors GSPT1 and GSPT2 for proteasomal degradation. By hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex, this compound induces the ubiquitination and subsequent degradation of GSPT1 and GSPT2, leading to cell cycle arrest and apoptosis in various cancer cell lines, particularly in acute lymphoblastic leukemia (ALL). This technical guide provides a comprehensive overview of the selectivity profile of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Introduction

Targeted protein degradation has emerged as a promising therapeutic modality in oncology. Molecular glues are small molecules that induce a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the target's degradation. This compound is a novel thalidomide analog that acts as a molecular glue to selectively degrade GSPT1 and GSPT2.[1][2] Unlike classical immunomodulatory imide drugs (IMiDs), this compound exhibits high selectivity for GSPT1/2 over other known neosubstrates such as IKZF1 and IKZF3.[2][3] This selectivity profile makes this compound a valuable tool for studying the specific roles of GSPT1/2 and a potential therapeutic agent with a favorable safety profile.

Selectivity Profile of this compound

The selectivity of this compound for GSPT1 and GSPT2 has been demonstrated through global proteomic analysis. In MHH-CALL-4 ALL cells treated with this compound, GSPT1 and GSPT2 were identified as the primary proteins degraded.[1] This high selectivity is a key characteristic that distinguishes this compound from other molecular glue degraders.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) | DC50 (nM) for GSPT1 | Dmax (%) for GSPT1 | Reference |

| MV4-11 | Acute Myeloid Leukemia | 1.5 | 2.1 | 99 | [3] |

| MHH-CALL-4 | Acute Lymphoblastic Leukemia | 0.4 | - | - | [3] |

| MB002 | Medulloblastoma | 726 | - | - | [3] |

| MB004 | Medulloblastoma | 336 | - | - | [3] |

| HD-MB03 | Medulloblastoma | 3583 | - | - | [3] |

EC50: Half-maximal effective concentration; DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Mechanism of Action

This compound functions by binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4). This binding event alters the substrate specificity of CRBN, enabling it to recognize and bind to GSPT1 and GSPT2. The formation of this ternary complex (this compound-CRBN-GSPT1/2) leads to the polyubiquitination of GSPT1/2, marking them for degradation by the 26S proteasome. The degradation of GSPT1, a key translation termination factor, results in cell cycle arrest and apoptosis.[4][5]

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM.

-

Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for 72 hours.

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value.[5]

Western Blot for GSPT1 Degradation

This protocol is used to quantify the degradation of GSPT1 protein following treatment with this compound.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against GSPT1 and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for different time points (e.g., 4, 8, 24 hours). Include a vehicle control.

-

After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against GSPT1 and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities to determine the extent of GSPT1 degradation and calculate the DC50 value.[6]

In Vivo Efficacy Study in Xenograft Models

This protocol is used to evaluate the anti-tumor activity of this compound in a preclinical in vivo model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

ALL cell line or patient-derived xenograft (PDX) cells

-

Matrigel (optional)

-

This compound formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Inject ALL cells subcutaneously into the flank of immunocompromised mice. For PDX models, implant tumor fragments.

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., daily). The control group receives the vehicle.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor animal health and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for GSPT1 degradation).[1][7]

Experimental and Logical Workflows

Figure 2: General experimental workflow for characterizing this compound.

Figure 3: Logical relationship of events in this compound's mechanism of action.

Conclusion

This compound is a highly selective and potent GSPT1/2 degrader with promising anti-cancer activity, particularly in acute lymphoblastic leukemia. Its well-defined mechanism of action and favorable selectivity profile make it an excellent tool for basic research and a strong candidate for further clinical development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel molecular glue degraders.

References

- 1. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SJ6986 in Translational Termination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Translational termination is a fundamental biological process that ensures the accurate release of newly synthesized proteins from the ribosome. The fidelity of this process is critical for cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer. This technical guide provides an in-depth overview of SJ6986, a novel small molecule that indirectly influences translational termination through the targeted degradation of the G1 to S phase transition 1 (GSPT1) protein, also known as eukaryotic release factor 3a (eRF3a). By acting as a "molecular glue," this compound recruits GSPT1 to the CRL4^CRBN^ E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation. This guide will detail the mechanism of action of this compound, summarize key quantitative data, provide detailed experimental protocols for studying its effects, and present visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Machinery of Translational Termination

Eukaryotic translational termination is a multi-step process that occurs when a ribosome encounters a stop codon (UAA, UAG, or UGA) in the mRNA sequence. This process is primarily mediated by two eukaryotic release factors (eRFs): eRF1 and eRF3 (GSPT1).

-

eRF1: This protein recognizes all three stop codons and facilitates the hydrolysis of the ester bond linking the completed polypeptide chain to the tRNA in the ribosomal P-site.

-

eRF3 (GSPT1): A GTPase that forms a complex with eRF1 and GTP. This complex is thought to promote the efficient and accurate recognition of the stop codon by eRF1. GTP hydrolysis by eRF3 is a key step that leads to the dissociation of the release factors from the ribosome after peptide release.

The degradation of GSPT1, therefore, represents a compelling therapeutic strategy to disrupt protein synthesis, particularly in rapidly proliferating cancer cells that are highly dependent on efficient translation.

This compound: A Molecular Glue Degrader of GSPT1

This compound is a potent and selective small-molecule degrader of GSPT1 and its homolog GSPT2.[1][2] It functions as a molecular glue, a class of molecules that induce proximity between an E3 ubiquitin ligase and a target protein not normally recognized by the ligase.[3]

Mechanism of Action

The mechanism of this compound-induced GSPT1 degradation involves the following key steps:

-

Binding to Cereblon (CRBN): this compound first binds to CRBN, the substrate receptor of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).

-

Ternary Complex Formation: The binding of this compound to CRBN creates a novel protein surface that is recognized by GSPT1, leading to the formation of a stable ternary complex (this compound-CRBN-GSPT1).

-

Ubiquitination: Within this complex, GSPT1 is brought into close proximity to the E2 ubiquitin-conjugating enzyme, facilitating the transfer of ubiquitin molecules to GSPT1.

-

Proteasomal Degradation: The polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome.

The depletion of the GSPT1 protein disrupts the translational termination process, leading to ribosomal stalling, induction of apoptosis, and cell cycle arrest.[2]

References

Methodological & Application

Application Notes and Protocols for In Vitro Cellular Assays with SJ6986

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ6986 is a potent and selective molecular glue degrader that targets the translation termination factors GSPT1 and GSPT2 for proteasomal degradation.[1][2] It achieves this by modulating the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This mechanism leads to the induction of apoptosis and cell cycle arrest in various cancer cell lines, particularly those of hematological origin like acute lymphoblastic leukemia (ALL).[2][3] These application notes provide detailed protocols for essential in vitro experiments to characterize the cellular effects of this compound, including assays for cell viability, target protein degradation, apoptosis, and cell cycle analysis.

Mechanism of Action

This compound, a thalidomide analog, acts as a "molecular glue" by binding to CRBN, a substrate receptor for the CUL4-DDB1-RBX1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. This binding event alters the surface of CRBN, creating a novel interface that recruits GSPT1 and GSPT2 as neosubstrates.[1][2] The CRL4^CRBN^ complex then polyubiquitinates GSPT1/2, marking them for degradation by the 26S proteasome. The depletion of GSPT1, a key factor in translation termination, triggers downstream cellular stress responses, leading to cell death.[4] Notably, the cytotoxic effects of this compound are dependent on the presence of CRBN.[4]

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Leukemia Cell Lines

| Cell Line | Cancer Type | EC50 (nM) | Assay Duration |

| MV4-11 | Acute Myeloid Leukemia (AML) | < 1000 | 72 hours |

| MHH-CALL-4 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | < 1000 | 72 hours |

| NALM-6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Potent Activity | 72 hours |

| REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Potent Activity | 72 hours |

EC50 (Half-maximal effective concentration) values are indicative of the compound's potency in inhibiting cell proliferation. Data compiled from multiple studies.[3][4]

Table 2: GSPT1 Degradation Potency of this compound in MV4-11 Cells

| Time Point | DC50 (nM) | Max Degradation at 100 nM |

| 4 hours | 9.7 | ~90% |

| 24 hours | 2.1 | >90% |

DC50 (Half-maximal degradation concentration) represents the concentration of this compound required to degrade 50% of GSPT1 protein.[1]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol determines the effect of this compound on the proliferation and viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended as it measures ATP levels, a direct indicator of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., MV4-11, MHH-CALL-4)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Opaque-walled 96-well plates suitable for luminescence readings

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

-

Treatment: Add 100 µL of the diluted compound or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 72 hours (or other desired time points) at 37°C and 5% CO₂.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 200 µL).

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 value.

Protocol 2: Western Blot for GSPT1 Degradation

This protocol is used to quantify the degradation of GSPT1 protein in cells treated with this compound.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GSPT1, anti-β-actin (or GAPDH as a loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Culture cells and treat with various concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control for desired time points (e.g., 4, 8, 24 hours).[2]

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with ice-cold RIPA buffer on ice for 15-30 minutes.[1][3]

-

Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[3]

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[1]

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[1]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with primary anti-GSPT1 antibody (e.g., 1:1000 dilution) overnight at 4°C.[2]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[1]

-

Analysis: Perform densitometry analysis to quantify band intensities. Normalize the GSPT1 band intensity to the loading control. Calculate the percentage of GSPT1 degradation relative to the vehicle-treated control to determine DC50 values.[1]

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Materials:

-

Treated cells

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound for a specified duration (e.g., 24-48 hours). Harvest both adherent and suspension cells, collecting the culture medium to include floating apoptotic cells.

-

Washing: Wash cells twice with cold PBS and centrifuge at ~300 x g for 5 minutes.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.[6]

-

-

Data Acquisition: Analyze the samples on a flow cytometer within one hour.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

Materials:

-

Treated cells

-

Ice-cold PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound for various time points (e.g., 8 and 16 hours) to observe effects on cell cycle progression.[3] Harvest approximately 1-2 x 10⁶ cells per sample.

-

Fixation:

-

Staining:

-

Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the DNA channel.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Treatment with this compound has been shown to cause an initial decrease in S phase followed by a delay in S phase progression at later time points.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Application Notes and Protocols for SJ6986 in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SJ6986, a potent and selective GSPT1/2 degrader, in patient-derived xenograft (PDX) models of cancer, with a particular focus on acute lymphoblastic leukemia (ALL). The protocols outlined below cover the establishment of PDX models, preparation and administration of this compound, and methods for evaluating its efficacy and pharmacodynamic effects.

Introduction to this compound

This compound is an orally bioavailable molecular glue that induces the degradation of G1 to S phase transition 1 (GSPT1) and GSPT2 proteins.[1][2] It functions by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1/2.[3][4] The depletion of these translation termination factors induces apoptosis and cell cycle arrest in cancer cells.[3][5] Preclinical studies have demonstrated the potent anti-leukemic activity of this compound in both in vitro and in vivo models, including PDX models of high-risk ALL.[3][6]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in ALL PDX Models

| PDX Model Subtype | EC50 (nM) |

| P2RY8-CRLF2 fusion, JAK2-R683G | Similar potency to CC-90009 |

| ATF7IP-JAK2 fusion | Similar potency to CC-90009 |

| EPOR rearrangement, PAX5-P80R | Similar potency to CC-90009 |

| P2RY8-CRLF2 fusion | Less potent than CC-90009 |

| P2RY8-CRLF2, PAX5-ZNF521 fusions | Less potent than CC-90009 |

| IGH-CRLF2 fusion, KRAS-G12D | Less potent than CC-90009 |

Data summarized from ex vivo cytotoxicity assays on PDX cells.[3]

Table 2: In Vivo Efficacy of this compound in an ALL PDX Model (SJBALL047370: CRLF2-rearranged)

| Treatment Group | Dose | Route | Schedule | Outcome |

| Vehicle Control | - | - | - | Progressive disease |

| This compound | 1 mg/kg | Oral Gavage | Daily | Marked reduction in tumor burden |

| This compound | 3 mg/kg | Oral Gavage | Daily | Tumor burden reduced to background levels; no recurrence 2 months post-treatment |

| CC-90009 | 2.5 mg/kg | Intraperitoneal | Twice Daily | Measurable disease remained |

Efficacy study conducted over 4 weeks of daily dosing. Tumor burden was monitored by imaging.[3]

Table 3: Pharmacokinetic Parameters of this compound in NSG Mice

| Parameter | Value |

| Dose (IV) | 3 mg/kg |

| Clearance | 0.46 mL/min/kg |

| Terminal Half-life (t½) | 3.4 h |

| Volume of Distribution (Vd) | 0.15 L/kg |

| Dose (Oral) | 10 mg/kg |

| Peak Plasma Concentration (Cmax) | Reached at 0.25 h |

| Oral Bioavailability | 84% |

Pharmacokinetic data obtained from studies in mice.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Mechanism of this compound-induced degradation of GSPT1/2.

Caption: Experimental workflow for this compound evaluation in PDX models.

Experimental Protocols

Protocol 1: Establishment of an Acute Lymphoblastic Leukemia (ALL) PDX Model

Materials:

-

Primary ALL patient bone marrow or peripheral blood sample

-

Ficoll-Paque PLUS

-

RPMI-1640 medium with 10% FBS

-

NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice (6-8 weeks old)

-

Sterile PBS

-

Flow cytometry antibodies (e.g., anti-human CD45, anti-mouse CD45)

Procedure:

-

Isolate Mononuclear Cells: Isolate mononuclear cells from the patient sample by Ficoll-Paque density gradient centrifugation.

-

Cell Viability and Counting: Wash the isolated cells with sterile PBS and determine cell viability and count using a hemocytometer and trypan blue exclusion.

-

Transplantation: Resuspend the cells in sterile PBS at a concentration of 1-5 x 106 viable cells per 100 µL. Inject the cell suspension intravenously (IV) via the tail vein into NSG mice.

-

Engraftment Monitoring: Starting 4-6 weeks post-transplantation, monitor for engraftment by performing flow cytometry on peripheral blood collected from the tail vein. Successful engraftment is confirmed by the presence of human CD45+ cells.

-

Expansion and Banking: Once engraftment reaches a significant level (e.g., >1% hCD45+ cells in peripheral blood), mice can be euthanized, and leukemic cells can be harvested from the spleen and bone marrow for expansion into subsequent passages or for cryopreservation.

Protocol 2: Preparation and Oral Administration of this compound

Materials:

-

This compound powder

-

N-methyl-2-pyrrolidone (NMP)

-

Solutol HS 15

-

Normal saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Oral gavage needles (20-22 gauge)

-

1 mL syringes

Vehicle Preparation (5% NMP, 5% Solutol HS 15, 90% Normal Saline):

-

In a sterile tube, combine 5 parts NMP and 5 parts Solutol HS 15.

-

Vortex thoroughly to mix.

-

Add 90 parts of normal saline to the NMP/Solutol mixture.

-

Vortex again until a clear, homogeneous solution is formed.

This compound Formulation:

-

Weigh the required amount of this compound powder.

-

Dissolve the this compound powder in the prepared vehicle to the desired final concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg).

-

Vortex the solution vigorously to ensure complete dissolution. If necessary, briefly sonicate the solution to aid in dissolution.

-

Prepare the formulation fresh daily before administration.

Oral Gavage Administration:

-

Weigh each mouse to determine the correct dosing volume.

-

Gently restrain the mouse.

-

Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib.

-

Carefully insert the gavage needle into the esophagus and administer the this compound formulation slowly.

-

Monitor the mouse for a few minutes post-administration to ensure no adverse reactions.

Protocol 3: In Vivo Efficacy and Pharmacodynamic Study

Procedure:

-

Tumor Implantation and Cohort Formation: Once ALL PDX cells are established and expanded, inject tumor-bearing mice with a bioluminescent-tagged cell line or monitor tumor burden via peripheral blood sampling. When the tumor burden is established, randomize mice into treatment and control groups (n=5-10 mice per group).

-

Treatment: Administer this compound orally at the desired doses (e.g., 1 mg/kg and 3 mg/kg) and schedule (e.g., daily) to the treatment groups. The control group should receive the vehicle alone.

-

Efficacy Monitoring:

-

Monitor tumor burden regularly (e.g., twice weekly) using bioluminescence imaging or flow cytometry of peripheral blood.

-

Measure body weights and monitor the general health of the mice as an indicator of toxicity.

-

-

Pharmacodynamic Analysis:

-

At the end of the study, or at specified time points, euthanize a subset of mice from each group.

-

Harvest tissues such as spleen and bone marrow.

-

Isolate human leukemic cells (e.g., by magnetic-activated cell sorting for hCD19+ cells).

-

Prepare protein lysates from the isolated cells and perform Western blotting to assess the levels of GSPT1 protein, with β-actin as a loading control.

-

Conclusion

This compound is a promising therapeutic agent with demonstrated efficacy in preclinical models of high-risk ALL. The protocols provided here offer a framework for researchers to effectively utilize this compound in PDX models to further investigate its therapeutic potential, explore mechanisms of action, and identify predictive biomarkers. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for advancing the development of this novel GSPT1/2 degrader.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for SJ6986 In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the recommended dosage and administration of SJ6986 in preclinical in vivo mouse studies, specifically in the context of acute lymphoblastic leukemia (ALL) research.

Introduction

This compound is a novel, orally bioavailable cereblon (CRBN) E3 ligase modulator that acts as a "molecular glue" to induce the degradation of the translation termination factors GSPT1 and GSPT2.[1][2] By targeting these proteins for proteasomal degradation, this compound has demonstrated potent and selective cytotoxic activity against various cancer cell lines, particularly those of hematological origin.[1] Preclinical studies have shown its efficacy in suppressing leukemic cell growth in vivo, making it a promising candidate for clinical development.[1][3] These notes are intended to guide researchers in designing and executing in vivo studies to further evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for in vivo mouse studies with this compound, based on published preclinical data.[3]

| Parameter | Value | Details |

| Drug | This compound | GSPT1/2 Degrader |

| Mouse Strain | NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) | Female, 8-12 weeks old |

| Dosage | 1 mg/kg and 3 mg/kg | Selected for efficacy studies |

| Administration Route | Oral Gavage | Daily administration |

| Vehicle | Not specified in the provided search results | Commonly used vehicles include 0.5% methylcellulose or a solution of DMSO, PEG300, and saline. Vehicle selection should be optimized based on this compound's solubility and stability. |

| Study Type | Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy | Xenograft models of acute lymphoblastic leukemia |

Signaling Pathway of this compound

The diagram below illustrates the mechanism of action of this compound. It acts as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and the neosubstrate GSPT1. This proximity leads to the ubiquitination and subsequent proteasomal degradation of GSPT1, resulting in downstream anti-leukemic effects.

Caption: Mechanism of action of this compound.

Experimental Protocols

Animal Models

-

Strain: Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are recommended due to their profound immunodeficiency, which allows for the robust engraftment of human cells.[3]

-

Age: Mice should be between 8 and 12 weeks of age at the start of the experiment.[3]

-

Health Status: All mice should be healthy and free of pathogens.

-

Acclimatization: Allow for a minimum of one week of acclimatization to the animal facility conditions before any experimental procedures.

-

Ethics: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[3]

Xenograft Establishment

-

Cell Lines: Patient-derived xenograft (PDX) models or human acute lymphoblastic leukemia (ALL) cell lines (e.g., those transduced with a luciferase reporter for in vivo imaging) can be used.[3]

-

Cell Preparation: Resuspend leukemic cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration.

-

Injection: Inoculate mice with 1 x 106 leukemic cells via tail vein injection.[3]

-

Tumor Burden Monitoring: Monitor leukemia engraftment and progression. For luciferase-tagged cells, this can be done through weekly bioluminescence imaging.[3] Treatment should commence when a predetermined tumor burden is reached (e.g., an average whole-body luminescence signal of ~1 x 108 photons per second).[3]

This compound Dosing and Administration

-

Dosage Levels: Based on preclinical studies, daily doses of 1 mg/kg and 3 mg/kg have been shown to be effective.[3] A vehicle control group should always be included.

-

Formulation: Prepare this compound in a suitable vehicle. The final formulation should be a homogenous suspension or solution.

-

Administration: Administer the prepared this compound formulation or vehicle to the mice daily via oral gavage.[3]

-

Dose Volume: The volume administered should be based on the individual mouse's body weight.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo efficacy study of this compound in a mouse xenograft model of ALL.

Caption: General experimental workflow for this compound in vivo studies.

Pharmacodynamic (PD) Studies

To confirm the mechanism of action of this compound in vivo, pharmacodynamic studies can be performed to measure the degradation of GSPT1 in tumor cells.

-

Dosing: Administer this compound or vehicle to tumor-bearing mice.

-

Tissue Collection: At a specified time point after the last dose (e.g., 6 hours), euthanize the mice and harvest tissues of interest (e.g., spleen, bone marrow).[3]

-

Cell Isolation: Isolate the leukemic cells from the collected tissues.

-

Protein Analysis: Prepare cell lysates and perform Western blotting or other quantitative protein analysis methods to determine the levels of GSPT1. A dose-dependent reduction in GSPT1 levels is expected.[3]

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Dosing: Administer a single dose of this compound to mice via the intended clinical route (oral gavage) and intravenously (for bioavailability calculation).

-

Blood Sampling: Collect blood samples at various time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability. Previous studies have shown that plasma concentrations of this compound remained above 1 µM for 24 hours after oral administration of 1 mg/kg and 3 mg/kg.[3]

Conclusion

The provided application notes and protocols offer a detailed guide for conducting in vivo mouse studies with this compound. The recommended dosages of 1 mg/kg and 3 mg/kg administered daily by oral gavage in NSG mice bearing ALL xenografts have been shown to be effective in preclinical models. Adherence to these protocols will facilitate the generation of robust and reproducible data to further elucidate the therapeutic potential of this compound.

References

- 1. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Potent, Selective, and Orally Bioavailable Small-Molecule GSPT1/2 Degraders from a Focused Library of Cereblon Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

SJ6986: A Guide to Solubility and Preparation for Cell Culture Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SJ6986, a potent and selective molecular glue degrader of GSPT1 and GSPT2, in cell culture experiments.[1][2][3][4] this compound operates by hijacking the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of its target proteins, leading to apoptosis and cell cycle arrest in various cancer cell lines.[1][3][5] This guide will cover the essential aspects of this compound solubility, preparation of stock solutions, and its application in cell-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a quick reference for experimental planning.

| Parameter | Value | Cell Line / Conditions | Source |

| Solubility in DMSO | Up to at least 40 mg/mL | Not applicable | [6] |

| EC₅₀ (MV4-11) | 1.5 nM | Acute Myeloid Leukemia | [7] |

| EC₅₀ (MHH-CALL-4) | 0.4 nM | B-cell Acute Lymphoblastic Leukemia | [7] |

| DC₅₀ (GSPT1 degradation) | 2.1 nM | Not specified | [7] |

| DC₅₀ (GSPT1 degradation) | 9.7 nM | MV4-11 cells (4-hour treatment) | [8][9] |

| Storage of DMSO Stock | Up to 3 months at -20°C | DMSO | [6] |

| Storage of Powder | ≥ 2 years at -20°C | Solid form | [6] |

Signaling Pathway of this compound

This compound functions as a molecular glue to induce the degradation of GSPT1 and GSPT2 proteins. The diagram below illustrates the proposed mechanism of action.

Caption: Mechanism of action of this compound as a molecular glue degrader.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Bring the this compound powder and DMSO to room temperature.

-

Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the molecular weight of this compound). This compound is soluble in DMSO up to at least 40 mg/mL.[6]

-

Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for up to 3 months.[6]

Cell Culture Treatment with this compound

This protocol outlines the general procedure for treating cells in culture with this compound.

Materials:

-

Cells of interest in culture

-

Complete cell culture medium

-

This compound stock solution (prepared as described above)

-

Sterile serological pipettes and pipette tips

Procedure:

-

Culture cells to the desired confluency in appropriate culture vessels.

-

Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. It is recommended to perform a serial dilution.

-

Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Proceed with downstream assays, such as cell viability assays (e.g., MTS or CellTiter-Glo), Western blotting for GSPT1/2 degradation, or apoptosis assays.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for evaluating the effects of this compound in cell culture.

Caption: A typical experimental workflow for studying this compound in vitro.

References

- 1. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia [ouci.dntb.gov.ua]

- 4. The orally bioavailable GSPT1/2 degrader this compound exhibits in vivo efficacy in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tribioscience.com [tribioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: Detection of GSPT1 Degradation by SJ6986 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ6986 is a novel, potent, and selective small-molecule degrader of G1 to S phase transition 1 (GSPT1) and GSPT2 proteins.[1][2][3] As a "molecular glue," this compound facilitates the interaction between GSPT1 and the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[1][4][5] This targeted protein degradation strategy has shown significant anti-leukemic activity, making it a promising therapeutic approach for cancers dependent on high levels of protein synthesis.[1][6][7]

These application notes provide a detailed protocol for the detection and quantification of GSPT1 protein degradation in response to this compound treatment using the Western blot technique. This method is fundamental for characterizing the efficacy and mechanism of action of this compound in a cellular context.

Data Presentation

The following table summarizes the quantitative data on GSPT1 degradation in the MV4-11 acute myeloid leukemia (AML) cell line upon treatment with this compound.

| Time Point | Concentration | % GSPT1 Degradation | DC50 (nM) | Reference |

| 4 hours | 100 nM | ~90% | 9.7 | [8] |

| 24 hours | 100 nM | >90% | 2.1 | [2][8] |